N-(4-methylbenzyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide N-(4-methylbenzyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide
Brand Name: Vulcanchem
CAS No.: 851988-89-1
VCID: VC21373917
InChI: InChI=1S/C18H18N2O3/c1-13-6-8-14(9-7-13)12-19-17(21)10-11-20-15-4-2-3-5-16(15)23-18(20)22/h2-9H,10-12H2,1H3,(H,19,21)
SMILES: CC1=CC=C(C=C1)CNC(=O)CCN2C3=CC=CC=C3OC2=O
Molecular Formula: C18H18N2O3
Molecular Weight: 310.3g/mol

N-(4-methylbenzyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide

CAS No.: 851988-89-1

Cat. No.: VC21373917

Molecular Formula: C18H18N2O3

Molecular Weight: 310.3g/mol

* For research use only. Not for human or veterinary use.

N-(4-methylbenzyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide - 851988-89-1

Specification

CAS No. 851988-89-1
Molecular Formula C18H18N2O3
Molecular Weight 310.3g/mol
IUPAC Name N-[(4-methylphenyl)methyl]-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide
Standard InChI InChI=1S/C18H18N2O3/c1-13-6-8-14(9-7-13)12-19-17(21)10-11-20-15-4-2-3-5-16(15)23-18(20)22/h2-9H,10-12H2,1H3,(H,19,21)
Standard InChI Key JJFNHJBUIVTOAW-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)CNC(=O)CCN2C3=CC=CC=C3OC2=O
Canonical SMILES CC1=CC=C(C=C1)CNC(=O)CCN2C3=CC=CC=C3OC2=O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator